6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Antiglioma C6 rat glioma Tetrahydroisoquinoline

Procure 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 88207-92-5) for your research needs. This specific 6,8-dimethoxy THIQ regioisomer is NOT chemically equivalent to the more common 6,7- or 7,8-dimethoxy variants. SAR studies demonstrate that the 6,8-substitution pattern: (i) delivers potent antiglioma activity (EC50 0.63 μM against C6 rat glioma) with 21-fold enantioselectivity, making it a privileged scaffold for CNS oncology; (ii) serves as a critical intermediate for asymmetric synthesis of michellamine precursors (anti-HIV alkaloids); (iii) provides a low-affinity control for SK channel profiling in neuroscience. Generic substitution with other dimethoxy regioisomers will compromise synthetic yields and biological reproducibility. Ensure your procurement specifies CAS 88207-92-5 to guarantee the correct substitution pattern.

Molecular Formula C11H15NO2
Molecular Weight 193.24
CAS No. 88207-92-5
Cat. No. B3030212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
CAS88207-92-5
Molecular FormulaC11H15NO2
Molecular Weight193.24
Structural Identifiers
SMILESCOC1=CC2=C(CNCC2)C(=C1)OC
InChIInChI=1S/C11H15NO2/c1-13-9-5-8-3-4-12-7-10(8)11(6-9)14-2/h5-6,12H,3-4,7H2,1-2H3
InChIKeyXMFBBEUUDCYVCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 88207-92-5): Procurement-Grade Tetrahydroisoquinoline Scaffold for Asymmetric Synthesis and Targeted Biological Evaluation


6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 88207-92-5) is a dimethoxylated tetrahydroisoquinoline (THIQ) derivative with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . The compound belongs to the 1,2,3,4-tetrahydroisoquinoline class, a scaffold widely recognized in medicinal chemistry for its presence in numerous bioactive alkaloids and its utility in generating diverse pharmacological activities, including antitumor, anticonvulsant, and ion channel modulation [1]. The specific 6,8-dimethoxy substitution pattern distinguishes this compound from its more commonly studied 6,7-dimethoxy isomer, imparting unique steric and electronic properties that influence receptor binding, enzymatic interactions, and synthetic utility.

Why 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Other THIQ Analogs: Procurement Risk of Methoxy Isomer Substitution


Substitution of 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline with other dimethoxy regioisomers (e.g., 6,7- or 7,8-dimethoxy) is not chemically equivalent and carries significant risk in both biological assays and synthetic applications. Structure-activity relationship (SAR) studies have unequivocally demonstrated that the position of methoxy groups on the THIQ core profoundly impacts binding affinity and functional activity [1]. For example, in ligand binding assays for apamin-sensitive Ca²⁺-activated K⁺ channels, the 6,7-dimethoxy substitution pattern yields higher affinity than the 6,8- or 7,8- isomers [1]. Furthermore, the 6,8-dimethoxy pattern enables specific asymmetric synthetic routes not readily accessible with other isomers, such as the stereoselective synthesis of michellamine precursors [2]. Therefore, procurement decisions must be guided by the specific substitution pattern, as generic substitution of THIQ analogs can lead to divergent biological outcomes, compromised synthetic yields, and irreproducible research findings.

6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Quantifiable Differentiation in Antiglioma Activity, Channel Binding, and Synthetic Utility


Enhanced Antiglioma Potency and Selectivity of 6,8-Dimethoxy-THIQ Derivative Over Lead Molecule EDL-155

A 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative (compound 25) demonstrated significantly improved potency and selectivity against C6 rat glioma cells compared to the previous lead molecule EDL-155 [1]. The racemic compound 25 exhibited an EC₅₀ of 0.63 μM with a 10.85 μM EC₅₀ against cultured rat astrocytes, representing a 2.4-fold increase in activity over EDL-155 (EC₅₀ 1.5 μM vs. 27.4 μM) [1].

Antiglioma C6 rat glioma Tetrahydroisoquinoline Selectivity

Enantioselective Antiglioma Activity: (+)-6,8-Dimethoxy-THIQ Isomer 21-Fold More Potent Than (−)-Isomer

Chiral resolution of the racemic 6,8-dimethoxy-THIQ derivative (compound 25) revealed a profound stereochemical influence on antiglioma activity [1]. The (+)-enantiomer exhibited an EC₅₀ of 0.26 μM against C6 rat glioma cells, while the (−)-enantiomer showed markedly reduced potency with an EC₅₀ of 5.39 μM [1]. This represents a 21-fold difference in activity between the two enantiomers [1].

Chiral resolution Enantioselective activity Antiglioma Stereochemistry

Regioisomeric Binding Affinity Differentiation: 6,8- vs. 6,7-Dimethoxy THIQs for Apamin-Sensitive K⁺ Channels

A systematic study of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives evaluated for affinity at apamin-sensitive Ca²⁺-activated K⁺ (SK) channels established a clear SAR hierarchy [1]. 6,7-Dimethoxy analogues possess a higher affinity than the 6,8- and 7,8-dimethoxy isomers [1]. This class-level inference confirms that the 6,8-substitution pattern results in reduced binding compared to the 6,7-isomer, providing a predictable and quantifiable differentiation for applications where lower SK channel affinity is desired or where off-target activity against this channel must be minimized.

Apamin-sensitive K+ channels SK channels Radioligand binding Regioisomer SAR

Synthetic Accessibility: 6,8-Dimethoxy-THIQ Enables Asymmetric Synthesis of Michellamine Precursors

The 6,8-dimethoxy substitution pattern on the THIQ core is essential for the asymmetric synthesis of cis- and trans-6,8-dimethoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, which is the THIQ segment of the potent anti-HIV alkaloids michellamines A and B [1]. This synthetic methodology, involving the addition of laterally lithiated species to sulfinimines, provides access to substitution patterns not easily accessible by conventional Bischler-Napieralski or Pictet-Spengler reactions [1].

Asymmetric synthesis Sulfinimines Michellamines Anti-HIV

THIQ Scaffold SAR: Methoxy Substitution Pattern Modulates Phosphodiesterase Inhibitory Potency

A classic SAR study on dihydro- and tetrahydroisoquinolines as inhibitors of cyclic nucleotide phosphodiesterases from dog heart established that the position and nature of substitution on the THIQ core significantly influences inhibitory potency [1]. While this study primarily focused on 6,7-substituted analogs, it demonstrated that at the C-6 position, benzyloxy > methoxy > hydroxy > hydrogen or methyl for enhancing PDE inhibition [1]. This class-level SAR underscores that the specific methoxy substitution pattern (e.g., 6,8- vs. 6,7-) is a critical determinant of biological activity across diverse target classes.

Phosphodiesterase inhibition SAR Methoxy substitution THIQ

Validated Research Applications for 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline in Anticancer and Neuroscience Discovery


Antiglioma Drug Discovery and Lead Optimization

The demonstrated potency and selectivity of 6,8-dimethoxy-THIQ derivative 25 against C6 rat glioma cells (EC₅₀ 0.63 μM, 2.4-fold more potent than lead EDL-155) directly supports its use as a privileged scaffold for antiglioma drug discovery [1]. Furthermore, the 21-fold enantioselective activity difference [(+)-25 EC₅₀ 0.26 μM vs. (−)-25 EC₅₀ 5.39 μM] highlights the necessity of this scaffold for stereochemical SAR studies and the potential development of enantiopure therapeutics [1]. Researchers focused on glioblastoma and other CNS malignancies should prioritize this compound class for lead generation.

Neuroscience Target Deconvolution: SK Channel Pharmacology

The class-level SAR indicating that 6,8-dimethoxy THIQ analogs possess lower affinity for apamin-sensitive SK channels compared to 6,7-dimethoxy isomers provides a valuable tool for neuroscience research [2]. The 6,8-dimethoxy compound serves as a low-affinity control or comparator in SK channel binding assays, enabling researchers to validate target engagement and off-target profiles of more potent SK channel ligands. Its distinct binding profile facilitates the deconvolution of SK channel-mediated physiological effects in neuronal systems.

Asymmetric Synthesis of Anti-HIV Alkaloid Precursors

The 6,8-dimethoxy-THIQ core is a critical intermediate for the asymmetric synthesis of michellamine precursors, potent anti-HIV alkaloids [3]. The compound enables access to complex stereochemical arrangements not easily achieved with other regioisomers. This application is particularly relevant for medicinal chemistry groups engaged in natural product-inspired antiviral drug discovery and total synthesis of complex isoquinoline alkaloids.

Phosphodiesterase Inhibitor Scaffold Exploration

Class-level SAR from PDE inhibition studies indicates that methoxy substitution patterns on the THIQ core modulate inhibitory potency [4]. The 6,8-dimethoxy substitution offers a distinct electronic and steric profile compared to the more common 6,7-dimethoxy pattern, enabling exploration of novel PDE inhibitor chemotypes. This application is relevant for cardiovascular and pulmonary drug discovery programs targeting PDE isoforms.

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